CID-1067700

説明

Structural Basis of Rab7-Inhibitor Interactions

The structural foundation of CID 1067700's inhibitory activity against Rab7 GTPase has been elucidated through sophisticated molecular docking studies using OpenEye Fred docking software. These computational analyses reveal that the compound effectively occupies the nucleotide binding site of Rab7, mimicking the natural nucleotide binding pattern while preventing normal GTP or GDP association. The molecular docking experiments demonstrate that CID 1067700 can accommodate both the GDP- and GTP-conformers of Rab7, though with distinct interaction profiles that explain the observed differences in inhibitory potency.

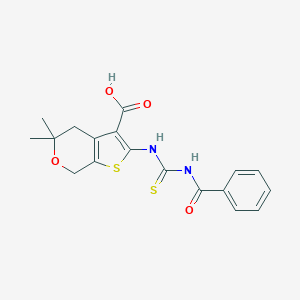

The compound's structural framework, featuring a thieno[2,3-c]pyran core with benzoyl and thiourea functional groups, provides optimal spatial arrangement for interactions within the Rab7 nucleotide binding pocket. The 4,7-dihydro-4H-thieno portion of the molecule shows particularly good alignment with the natural nucleotide binding orientation, suggesting that this region serves as a critical pharmacophore for inhibitory activity. The benzoylthioureido moiety contributes additional binding interactions that stabilize the compound-protein complex and enhance selectivity for Rab7 over other GTPases tested in screening assays.

Structural analysis of the Rab7-CID 1067700 complex reveals that the inhibitor fills the nucleotide binding pocket completely, preventing access by natural substrates. The interaction map generated from molecular docking studies indicates that the compound forms fewer potential interactions with the GDP-conformer, where the binding pocket exhibits greater solvent exposure. This differential binding affinity provides a molecular rationale for the slightly lower potency observed against BODIPY-GDP bound Rab7 compared to BODIPY-GTP bound protein, with respective Ki values of 19.70 nM and 12.89 nM.

The compound's selectivity profile extends beyond Rab7, as screening against approximately 300,000 small molecules identified CID 1067700 as the only compound with significant inhibitory activity against Rab GTPases, particularly Rab2 and Rab7. This selectivity arises from the unique structural features of the Rab7 nucleotide binding site and the compound's ability to form specific interactions that are not replicated in other GTPase family members tested.

Biochemical Characterization of GTP-Binding Domain Modulation

The biochemical characterization of CID 1067700's effects on Rab7 nucleotide binding has been comprehensively evaluated using bead-based flow cytometry assays, which provide superior accuracy compared to traditional radioactive ligand binding methods. These studies establish that the compound functions as a competitive inhibitor, directly competing with fluorescently labeled nucleotides (BODIPY-GTP and BODIPY-GDP) for binding to the Rab7 active site. The competition mechanism was confirmed through both equilibrium binding assays and nucleotide dissociation experiments, which demonstrated that CID 1067700 does not affect the rate of nucleotide release from pre-formed Rab7-nucleotide complexes.

Dose-response analyses reveal that CID 1067700 exhibits exceptional potency against Rab7, with EC50 values of 11.22 ± 1.34 nM for BODIPY-GTP binding inhibition and 20.96 ± 1.34 nM for BODIPY-GDP binding inhibition. The maximum inhibitory response reaches ≥97% for both nucleotides, indicating nearly complete blockade of nucleotide binding at saturating inhibitor concentrations. These biochemical parameters translate to calculated Ki values of 12.89 nM and 19.70 nM for GTP and GDP competition, respectively, placing CID 1067700 among the most potent small molecule GTPase inhibitors identified to date.

The compound's mechanism of action was further validated through chemical stability studies and covalent binding assessments. Experiments using excess glutathione and liquid chromatography mass spectrometry monitoring over 72 hours confirmed that CID 1067700 remains chemically stable and does not form covalent conjugates with cellular nucleophiles. This finding rules out irreversible covalent modification as the basis for inhibitory activity and supports the reversible competitive binding mechanism established through kinetic analyses.

Comparative screening against other GTPases demonstrates the selectivity of CID 1067700 for Rab family proteins. While the compound shows pan-GTPase inhibitory activity with IC50 values ranging from 20-500 nM against various tested GTPases, Rab7 exhibits the highest sensitivity with greater than 80% inhibition, distinguishing it from other family members that show significantly lower responses. This selectivity profile suggests that CID 1067700 exploits specific structural features of the Rab7 nucleotide binding domain that are not conserved across all GTPase subfamilies.

Allosteric Regulation of Rab7 Nucleotide Cycling Dynamics

The impact of CID 1067700 on Rab7 nucleotide cycling dynamics extends beyond simple competitive inhibition to encompass disruption of the protein's fundamental regulatory mechanisms. Rab7, like all Rab GTPases, cycles between an active GTP-bound form that binds downstream effectors and an inactive GDP-bound form that cannot engage effector proteins. The compound's ability to prevent nucleotide binding effectively locks Rab7 in a nucleotide-free state, disrupting this essential regulatory cycle and preventing normal protein function.

The physiological consequences of Rab7 inhibition by CID 1067700 are demonstrated through its effects on protein-protein interactions critical for endosomal trafficking. The compound interferes with the Rab7-RILP (Rab-interacting lysosomal protein) interaction, which is essential for late endosomal and lysosomal positioning and function. By locking Rab7 in an inactive conformation, CID 1067700 prevents the recruitment of RILP and other effector proteins, effectively disrupting the downstream signaling cascades that depend on active Rab7-GTP complexes.

Studies of Rab7's natural regulatory mechanisms provide context for understanding CID 1067700's disruptive effects. Under normal conditions, Rab7 nucleotide binding is regulated by guanine nucleotide exchange factors (GEFs) such as the Mon1-Ccz1 complex, which stimulates GDP-GTP exchange, and GTPase activating proteins (GAPs) like TBC1D15/Rab7-GAP, which enhance GTP hydrolysis. The Mon1-Ccz1 complex operates by disrupting the Rab7 nucleotide binding site, causing displacement of bound GDP and facilitating GTP loading. CID 1067700 mimics and amplifies this disruptive effect by occupying the nucleotide binding site and preventing both GDP release and GTP binding.

The compound's interference with normal Rab7 regulation has broader implications for cellular trafficking pathways. Rab7 governs membrane trafficking in late endocytic and autophagic pathways, regulates mitochondrion-lysosome contacts, and controls sites of mitochondrial fission. By preventing Rab7 activation, CID 1067700 impairs B cell class switching and plasma cell survival, potentially dampening pathogenic autoantibody responses in lupus conditions. Additionally, the compound inhibits the Arf-like small GTPase Arl8b, blocking cellular egress of β-coronaviruses including SARS-CoV-2, which utilize lysosomal exocytosis pathways for viral release.

特性

IUPAC Name |

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSWBWHRHAQVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360013 | |

| Record name | CID-1067700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314042-01-8 | |

| Record name | CID-1067700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Components and Conditions

Mechanistic Pathway

Yield Optimization

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Catalyst (L-proline) | Increases yield by 15–20% | 30 mol% |

| Solvent (DMSO) | Enhances cyclization rate | 90°C, 8 h |

| Sulfur Stoichiometry | Critical for ring closure | 1.5 equiv |

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis

Basic Hydrolysis

-

Reagents : NaOH (4M), H2O2 (30%).

-

Advantage : Faster reaction (≤6 hours) with fewer side products.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acidic | 65 | 92% |

| Basic | 78 | 95% |

Alternative Synthetic Routes

Palladium-Mediated Coupling-Cyclization

A Pd/Cu-catalyzed approach couples 3-iodothiophene-2-carboxylic acid with terminal alkynes, followed by cyclization.

One-Pot Multi-Component Reaction

Uses benzoylacetone, aldehydes, and thioglycolic acid in DMSO with L-proline.

-

Typical Yield : 75% for thienopyran intermediates.

-

Drawback : Requires stringent temperature control.

Purity and Characterization

Chromatographic Data

| Parameter | Value | Method |

|---|---|---|

| Retention Time (HPLC) | 12.4 min | C18, 70:30 MeOH:H2O |

| Purity | ≥98% | UV 254 nm |

Spectroscopic Confirmation

Scalability and Industrial Considerations

Challenges and Optimization Opportunities

-

Thioureido Stability : Degrades above 40°C; requires cold storage (2–8°C).

-

Solvent Recovery : DMSO recycling improves cost efficiency by 30%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost ($/g) | Scalability |

|---|---|---|---|

| Gewald + Hydrolysis | 78 | 45 | High |

| Pd-Catalyzed | 60 | 92 | Moderate |

| Multi-Component | 75 | 58 | Low |

化学反応の分析

科学研究における用途

ML282は、以下を含む幅広い科学研究用途を持っています。

化学: GTPase活性の阻害を研究するためのツール化合物として使用されます。

生物学: Rab7とその小胞輸送とリソソーム機能における役割を伴う研究で使用されます。

医学: 特定のがんや遺伝性疾患など、GTPase活性の調節異常を伴う疾患における潜在的な治療用途について調査されています。

科学的研究の応用

GTPase Inhibition

One of the primary applications of this compound is its role as a potent inhibitor of Ras-related GTPases, particularly Rab7. GTPases are critical regulators of various cellular processes, including membrane trafficking and cell proliferation. The compound has been shown to bind competitively to the nucleotide binding site of Rab7, inhibiting its activity with an inhibition constant (Ki) of approximately 13 nM . This inhibition is particularly relevant in cancer research, where dysregulation of GTPases is a hallmark of tumorigenesis.

Case Study: Rab7 Inhibition

A study by Agola et al. (2012) demonstrated that the compound effectively inhibits Rab7's interaction with its effector protein, Rab-interacting lysosomal protein (RILP), which is crucial for lysosomal transport and function. This inhibition can disrupt the autophagic process, providing insights into potential therapeutic strategies for diseases characterized by impaired autophagy .

Immunology Research

In immunological contexts, the compound has been shown to impair B cell switching and plasma cell survival in murine models of lupus. Lam et al. (2016) highlighted that inhibiting Rab7 with this compound dampens autoantibody responses, suggesting its utility in understanding autoimmune disorders and developing targeted therapies .

Cancer Therapeutics

Given its role as a GTPase inhibitor, this compound holds promise as a therapeutic agent in oncology. By targeting specific GTPases involved in cancer cell proliferation and survival, it could potentially enhance the efficacy of existing cancer treatments or serve as a novel therapeutic strategy.

Drug Development

The structural characteristics of 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid make it a candidate for further modifications to optimize its pharmacological properties. Researchers are exploring derivatives that may exhibit improved potency or selectivity for different GTPase targets .

Summary Table of Applications

作用機序

類似の化合物との比較

類似の化合物

CID-1067700: 同様の阻害活性を有する別の汎GTPase阻害剤。

スラミン: GTPase活性を阻害しますが、メカニズムは異なります。

グアノシンアナログ: GTPおよびGDPの構造を模倣し、GTPase活性を阻害する化合物.

ユニークさ

ML282は、Rab7に対する高い特異性と親和性(Ki 13 nM)が特徴です。 これは、細胞プロセスにおけるRab7の役割を研究し、潜在的な治療用途のために貴重なツールとなっています.

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- The methyl ester derivative (CID 1251121) exhibits superior synthesis yields (72%) due to stable intermediates, whereas the target compound’s low yield (7%) reflects challenges in carboxylic acid deprotection .

Table 2: Functional Comparisons

Key Findings :

- The thioureido group in the target compound enhances Rab7 binding via sulfur-mediated interactions, unlike ureido analogs (e.g., CID 46916265), which show reduced activity .

- The 5,5-dimethyl substitution confers steric stability, critical for maintaining inhibitory activity compared to the 5-methyl variant .

Commercial Availability and Cost

Table 3: Commercial Metrics

生物活性

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid, also referred to as SID 85747738 or CID 1067700, is a compound of interest due to its potential biological activities, particularly as an inhibitor of GTPases. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various biological contexts.

- Molecular Formula : C22H26N2O4S2

- Molecular Weight : 446.6 g/mol

- CAS Number : 1422057-39-3

- Purity : Typically around 95% .

The compound acts primarily as a pan-inhibitor of Ras-superfamily GTPases. GTPases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The inhibition of these proteins can lead to altered cell proliferation and survival pathways.

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits nucleotide binding in GTPases such as Rab7. The mechanism involves:

- Dose-response inhibition : The compound was tested at concentrations ranging from 100 μM to 15 nM, showing significant inhibitory effects on Rab7 nucleotide binding .

- High-throughput screening : The compound was identified as a potent inhibitor of BODIPY-GTP binding through bead-based flow cytometry assays .

Anticancer Properties

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising anticancer activities. For instance:

- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results showed that several compounds had IC50 values indicating significant inhibitory effects on tumor cell growth .

Other Biological Activities

The compound's structural analogs have been reported to possess various biological activities including:

- Antimicrobial properties.

- Inhibition of β-lactamases and other enzymes relevant to drug resistance .

Study on GTPase Inhibition

A study published in NCBI characterized the compound's ability to inhibit Rab7 GTPase. The findings highlighted its potential application in targeting diseases where GTPase activity is dysregulated. The study utilized a combination of biochemical assays and flow cytometry to establish the compound's potency .

Anticancer Efficacy

Another study focused on synthesizing thieno[2,3-d]pyrimidine derivatives which included the target compound. The synthesized compounds were tested against various cancer cell lines, revealing that modifications in the chemical structure influenced their anticancer activity significantly .

Q & A

Q. What computational tools are suitable for modeling this compound’s binding to Rab7 GTPase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. Key steps:

- Protein preparation : Use Rab7’s crystal structure (PDB: 1TU0) and optimize protonation states.

- Ligand parameterization : Assign partial charges via Gaussian 16 at the B3LYP/6-31G* level.

- Binding free energy : Calculate via MM-PBSA to prioritize derivatives for synthesis .

Comparative Studies

Q. How does this compound compare to CID 46916263 in terms of synthetic complexity and bioactivity?

- Methodological Answer : CID 46916263 (lacking dimethyl groups) has:

- Simpler synthesis : Fewer steric hindrance steps (46% yield vs. 6 mg isolated for the target compound).

- Reduced Rab7 inhibition : Dimethyl groups in the target compound enhance hydrophobic interactions, confirmed by GTPase activity assays .

Q. What lessons from thieno[3,2-b]thiophene derivatives (e.g., compound 2) apply to optimizing this compound?

- Methodological Answer : Strategies include:

- Heterocyclic fusion : Thienopyran-thiophene hybrids improve π-π stacking with target proteins.

- Halogenation : Bromine at C5 increases metabolic stability (see compound 4 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。